molecular formula C22H19NO5 B2428647 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide CAS No. 2097891-09-1

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2428647
CAS No.: 2097891-09-1
M. Wt: 377.396
InChI Key: KDQLWEZFNGCBEO-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives

Mechanism of Action

Target of Action

Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .

Mode of Action

Furan-containing compounds are known to interact with various targets in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .

Biochemical Pathways

Furan derivatives have been known to affect various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules . This can optimize the solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

A synthesized resveratrol analogue, which is a furan derivative, has been shown to cause cytotoxicity in hct116 colorectal cancer cells through several apoptotic events including activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp, which occurred alongside cell cycle arrest from the up-regulation of p53 and p21 .

Action Environment

The stability and efficacy of furan derivatives can be influenced by various factors such as temperature, ph, and the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the use of Sonogashira-Cacchi reaction conditions, where a furan derivative is coupled with a benzofuran derivative in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.

Scientific Research Applications

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for studying biological processes and interactions due to its unique structure.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide is unique due to its combination of benzofuran and furan rings, along with the specific functional groups that confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c1-26-19-5-2-4-16-12-20(28-21(16)19)22(25)23-13-17(24)14-7-9-15(10-8-14)18-6-3-11-27-18/h2-12,17,24H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQLWEZFNGCBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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